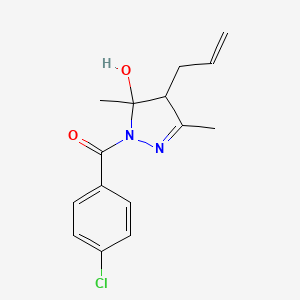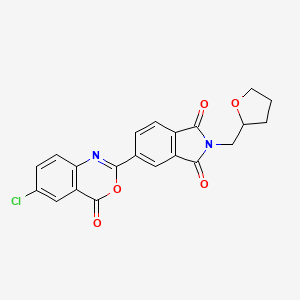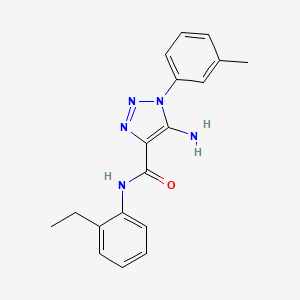![molecular formula C16H23N5O2 B4961713 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4961713.png)
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol, also known as PDE5 inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been the subject of numerous studies.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol involves its inhibition of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol. 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a signaling molecule that is important for vasodilation and smooth muscle relaxation. By inhibiting 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol, 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol increases the levels of cGMP, leading to vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects:
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol has several biochemical and physiological effects. It has been shown to increase blood flow and reduce pulmonary vascular resistance, making it a potential treatment for pulmonary arterial hypertension. It also increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation, which may be beneficial in the treatment of erectile dysfunction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol in lab experiments is its potency as a 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibitor. This makes it a useful tool for studying the effects of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibition on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol. One area of research is the development of new 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic uses of this compound in other areas, such as the treatment of heart failure or cancer. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol involves the reaction of 2-aminomethyl-4-(2-hydroxyethylamino) quinazoline with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide, and the resulting product is purified by column chromatography.
Scientific Research Applications
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol has numerous potential applications in scientific research. It has been studied for its effects on the cardiovascular system, particularly in the treatment of pulmonary arterial hypertension. It has also been investigated for its potential use in the treatment of erectile dysfunction, as it is a potent inhibitor of phosphodiesterase type 5 (2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol).
properties
IUPAC Name |
2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-11-5-17-15-13-3-1-2-4-14(13)18-16(19-15)21-8-6-20(7-9-21)10-12-23/h1-4,22-23H,5-12H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWJJAVRCZSNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{4-[(2-Hydroxyethyl)amino]quinazolin-2-yl}piperazin-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4961642.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)

![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)

![1,2-dichloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4961697.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B4961711.png)

![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4961719.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4961720.png)
